Fosfosal

Vue d'ensemble

Description

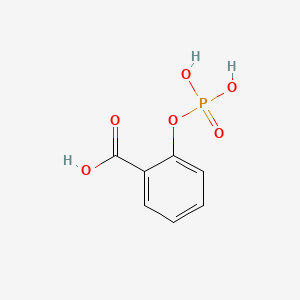

Fosfosal, également connu sous le nom d’acide 2-phosphonoxybenzoïque, est un dérivé de l’acide salicylique. Il s’agit d’un dérivé de l’acide salicylique non acétylé, doté de propriétés analgésiques et anti-inflammatoires. This compound est principalement utilisé comme promédicament pour le traitement des maladies inflammatoires .

Applications De Recherche Scientifique

Fosfosal has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphorylation reactions.

Biology: Employed in the detection of alkaline phosphatase enzyme activity using CEST MRI biosensors.

Medicine: Investigated for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of drug delivery systems and controlled release formulations.

Mécanisme D'action

Fosfosal exerce ses effets en inhibant l’enzyme cyclooxygénase, qui est cruciale dans la synthèse des prostaglandines. Cette inhibition réduit l’inflammation et la douleur. De plus, this compound inhibe sélectivement le domaine SH2 du facteur de transcription STAT5b, qui est impliqué dans les voies liées aux tumeurs .

Analyse Biochimique

Biochemical Properties

Fosfosal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used for the detection of alkaline phosphatase (AP) enzyme . In the presence of this enzyme, this compound is converted to salicylic acid .

Cellular Effects

This compound has been found to influence cellular functions. It up-regulates CXCR4 activation only in the presence of CXCL12 . This is the first identification of a compound that increases CXCR4 activity by any mechanism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its effect on gene expression. It has been reported that this compound increases the activity of CXCL12 in cellular studies with S. cerevisiae . NMR suggests this compound interacts with both the dimer and monomer, saturating the monomer over a narrower concentration range of this compound .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

Fosfosal peut être synthétisé par phosphorylation de l’acide salicylique à l’aide de pentoxyde de phosphore. La réaction implique les étapes suivantes :

Phosphorylation : L’acide salicylique est mis en réaction avec du pentoxyde de phosphore dans du toluène à température de reflux. Le rapport molaire d’acide salicylique à pentoxyde de phosphore est généralement de 2-4:1.

Hydrolyse : Le mélange réactionnel est ensuite traité avec de l’eau pour hydrolyser les anhydrides intermédiaires formés lors de l’étape de phosphorylation.

Précipitation et Purification : This compound est précipité, isolé par filtration et éventuellement purifié

Méthodes de Production Industrielle

La production industrielle de this compound suit un processus similaire, mais est optimisée pour la production à grande échelle. L’utilisation de pentoxyde de phosphore réduit l’impact environnemental en évitant la génération d’acide chlorhydrique, qui est un sous-produit dans d’autres méthodes de phosphorylation .

Analyse Des Réactions Chimiques

Types de Réactions

Fosfosal subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : this compound peut être hydrolysé en acide salicylique et en acide phosphorique.

Substitution : Le groupe hydroxyle phénolique peut participer à des réactions de substitution.

Réactifs et Conditions Communes

Hydrolyse : Eau ou solutions aqueuses dans des conditions douces.

Substitution : Divers électrophiles peuvent être utilisés, en fonction du produit de substitution souhaité.

Principaux Produits Formés

Hydrolyse : Acide salicylique et acide phosphorique.

Substitution : Selon l’électrophile utilisé, divers dérivés substitués de l’acide salicylique peuvent être formés

Applications de Recherche Scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l’étude des réactions de phosphorylation.

Médecine : Etudié pour ses propriétés anti-inflammatoires et analgésiques.

Industrie : Utilisé dans le développement de systèmes d’administration de médicaments et de formulations à libération contrôlée.

Comparaison Avec Des Composés Similaires

Composés Similaires

Acide Salicylique : Le composé parent de fosfosal, largement utilisé pour ses propriétés anti-inflammatoires et analgésiques.

Aspirine (Acide Acétylsalicylique) : Un autre dérivé de l’acide salicylique, connu pour ses effets anti-inflammatoires, analgésiques et antipyrétiques.

Fosfomycine : Un dérivé de l’acide phosphonique aux propriétés antibactériennes, utilisé pour traiter les infections urinaires.

Unicité de this compound

This compound est unique en raison de son inhibition sélective du facteur de transcription STAT5b, qui n’est pas observée avec d’autres dérivés de l’acide salicylique. Cette sélectivité en fait un candidat prometteur pour les thérapies anticancéreuses ciblées .

Propriétés

IUPAC Name |

2-phosphonooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O6P/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKUDWZICMJVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045394 | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6064-83-1 | |

| Record name | Fosfosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6064-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | fosfosal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salicylic acid dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosfosal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSFOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124X2V25W4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fosfosal, the O-phosphorylated derivative of salicylic acid, exhibits its effects through multiple mechanisms. [, ] Primarily, it acts as a prodrug for salicylic acid, rapidly hydrolyzing into this active metabolite in vivo. [] Salicylic acid, in turn, is a well-known inhibitor of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and downstream anti-inflammatory and analgesic effects. [, , , ] Additionally, this compound itself directly interacts with the SH2 domain of STAT5b, a transcription factor involved in tumor development. This interaction inhibits STAT5b activity, suggesting a potential avenue for anti-tumor therapy. [, ] Furthermore, research indicates that this compound up-regulates CXCR4 activation in the presence of CXCL12, showcasing its ability to modulate chemokine receptor activity. []

A: While this compound itself is not reported to possess direct catalytic activity, its use as an acid catalyst in polyester-melamine paint formulations has been explored. [] In this context, this compound acts as an in-situ phosphatizing reagent, promoting the formation of a phosphate conversion coating on aluminum surfaces. [] This phosphatization process enhances corrosion resistance and paint adhesion, highlighting an indirect catalytic role of this compound in surface modification.

A: While the provided abstracts do not delve into specific computational studies, the identification of this compound's interaction with STAT5b and CXCR4 suggests the potential for employing computational techniques. [, ] Molecular docking simulations could elucidate the binding mode of this compound within the SH2 domain of STAT5b, providing insights for developing more potent and selective inhibitors. [] Additionally, molecular dynamics simulations could be utilized to understand the influence of this compound on CXCR4 conformation and dynamics in the presence of CXCL12. [] Further application of computational methods like QSAR could be valuable in exploring the structure-activity relationships of this compound and designing analogs with improved pharmacological profiles.

ANone: The provided abstracts primarily focus on the pharmacological and pharmacokinetic aspects of this compound and do not offer specific details on SHE regulations. As a pharmaceutical compound, this compound would be subject to regulations governing the development, manufacturing, and disposal of pharmaceuticals, ensuring its safe and environmentally responsible use. These regulations vary across countries and jurisdictions and require consultation with relevant regulatory bodies.

A: this compound exhibits rapid absorption following oral administration, with its hydrolysis product, salicylic acid, being the only detectable moiety in plasma. [, , ] This rapid conversion suggests that this compound primarily acts as a prodrug for salicylic acid. [] The pharmacokinetic parameters of salicylic acid derived from this compound administration are comparable to those observed after direct salicylic acid administration. [, ] Studies in humans demonstrated that a this compound dose of 2,400 mg three times daily achieved steady-state plasma concentrations of salicylic acid within the therapeutic range for anti-inflammatory activity (150-300 µg/mL). [] Additionally, co-administration of this compound with codeine did not significantly alter the pharmacokinetic profiles of either drug, suggesting minimal drug-drug interaction potential. []

A: Preclinical studies have demonstrated the analgesic and anti-inflammatory effects of this compound in various animal models. [, , ] In mice, this compound exhibited significant analgesic activity in the acetic acid-induced writhing test and the hot plate test, comparable to the effects observed with aspirin. [] Additionally, this compound displayed anti-inflammatory activity in the xylene-induced ear swelling test and the acetic acid-induced vascular permeability test in mice. [] Importantly, this compound demonstrated better gastric tolerance compared to aspirin in these preclinical studies. [] Furthermore, clinical trials have investigated the analgesic efficacy of this compound in patients with musculoskeletal and articular pain. [, , ] Double-blind studies revealed that this compound effectively reduced pain severity, activity impairment, and insomnia compared to placebo. [, ] Moreover, this compound demonstrated comparable analgesic activity to lysine acetylsalicylate in a clinical trial involving patients with rheumatoid arthritis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.